molecular formula C22H22N4O3S B2917793 2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941945-25-1

2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No. B2917793
M. Wt: 422.5
InChI Key: JIDQLLNNHGMZFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolo[3,2-b][1,2,4]triazole ring system is a key structural feature .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the thiazolo[3,2-b][1,2,4]triazole ring could potentially undergo reactions with electrophiles or nucleophiles .

Scientific Research Applications

Synthesis and Insecticidal Assessment

Compounds incorporating a thiazole moiety have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The research indicates that such heterocycles, including derivatives like pyrrole, pyridine, coumarin, and triazolo[5,1-c]triazine, demonstrate potential as insecticidal agents (Fadda et al., 2017).

Antimicrobial Activity

Another avenue of research involves the synthesis of Schiff bases derived from thiazole and their subsequent evaluation for antimicrobial activity. Compounds like imino-4-methoxyphenol thiazole derived Schiff bases have been studied for their effectiveness against various bacteria and fungi, demonstrating moderate antimicrobial properties (Vinusha et al., 2015).

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer activities. Specific thiazolidinone compounds containing a benzothiazole moiety have been screened for antitumor properties, showing activity against several cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers (Havrylyuk et al., 2010).

Anti-Inflammatory Drugs

Research into non-steroidal anti-inflammatory drugs (NSAIDs) has explored the use of thiazolidinone derivatives. These studies focus on the synthesis of compounds with potential NSAID properties, aiming to identify new therapeutic agents with lower toxicity levels. The findings suggest that certain synthesized compounds exhibit promising anti-exudative activity, comparable to classic NSAIDs like Diclofenac (Golota et al., 2015).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-5-3-4-6-19(15)21-24-22-26(25-21)16(14-30-22)11-12-23-20(27)13-29-18-9-7-17(28-2)8-10-18/h3-10,14H,11-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDQLLNNHGMZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

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